Isobutyl hexanoate

Descripción

Overview of Isobutyl Hexanoate (B1226103) within Ester Chemistry

Isobutyl hexanoate is an organic compound classified as a fatty acid ester. ymdb.ca Esters are derived from carboxylic acids and are characterized by a structure where a carbonyl group is connected to an oxygen atom, which is then attached to another organic group. ymdb.canih.gov The synthesis of this compound occurs through the formal condensation, or esterification, of hexanoic acid and isobutanol. nih.govchemicalbook.com

The general chemical formula for this compound is C10H20O2. thegoodscentscompany.comnist.gov Its structure imparts specific properties, most notably its characteristic fruity aroma, often described as similar to pineapple, apple, or banana. chemicalbook.comthegoodscentscompany.com This organoleptic quality has led to its widespread use as a flavoring and fragrance agent. chemimpex.comchemimpex.com

From a chemical standpoint, esters like this compound can undergo hydrolysis, a reaction with water that cleaves the ester bond to yield the parent alcohol and carboxylic acid. chemicalbook.com They also react with acids, which liberates heat, and can generate flammable hydrogen gas when mixed with alkali metals and hydrides. chemicalbook.com

Academic Significance and Research Trajectory of this compound Studies

The academic and industrial interest in this compound has made it a subject of various research endeavors. Initially, studies focused on its identification in natural sources and its utility in the flavor and fragrance industries. chemimpex.comchemimpex.com Contemporary research has since expanded into more complex scientific fields.

A significant area of modern research is the enzymatic synthesis of this compound, particularly using immobilized lipases as biocatalysts. mdpi.comrsc.org This "green chemistry" approach is explored as an alternative to traditional chemical synthesis, aiming for more environmentally friendly processes. begellhouse.comsci-hub.se Studies in this domain often focus on optimizing reaction conditions—such as temperature, solvent systems, and enzyme sources—to maximize the yield and purity of the ester. mdpi.comresearchgate.net For instance, research has investigated the use of lipase (B570770) from Candida antarctica in solvent-free systems to improve the efficiency and environmental footprint of the synthesis process. rsc.orgsci-hub.se

In the field of food science and analytical chemistry, this compound is studied as a key volatile organic compound (VOC) that contributes to the aroma profile of various foods and beverages, including fruits, fermented sausages, and alcoholic drinks. researchgate.netnih.govfoodandnutritionjournal.org Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and gas chromatography-olfactometry (GC-O) are employed to detect, identify, and quantify its presence, which can serve as an indicator of product quality and authenticity. frontiersin.orgcabidigitallibrary.orgmdpi.commdpi.com For example, it has been identified for the first time as an aroma compound in dry fermented sausages using techniques like solid-phase microextraction (SPME) and solvent-assisted flavor evaporation (SAFE). nih.gov

Furthermore, research has explored the role of this compound in microbial processes. Studies have demonstrated its in vivo synthesis by engineered microorganisms, highlighting its potential production from organic waste materials through biocatalytic upgrading. nih.gov It is also analyzed as a VOC marker to detect microbial contamination in fresh agricultural products. mdpi.comsemanticscholar.org

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 2-methylpropyl hexanoate nih.govnist.gov |

| Synonyms | Isobutyl caproate, 2-Methylpropyl hexanoate nist.gov |

| Chemical Formula | C10H20O2 thegoodscentscompany.comnist.gov |

| Molar Mass | 172.26 g/mol thegoodscentscompany.comchemimpex.com |

| Appearance | Colorless clear liquid thegoodscentscompany.com |

| Odor | Fruity, pineapple, apple-like chemicalbook.comthegoodscentscompany.com |

| Density | 0.856 g/mL at 25 °C chemicalbook.comchemicalbook.com |

| Boiling Point | 176-177 °C thegoodscentscompany.comchemimpex.com |

| Solubility in water | Insoluble nih.govchemicalbook.com |

| Refractive Index | 1.412 - 1.416 at 20 °C thegoodscentscompany.comchemimpex.comparchem.com |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| Acetaldehyde |

| Acetic acid |

| Benzothiazole |

| Butyric acid |

| Decanoic acid |

| Diacetyl |

| 2,4-decadienal (E,E) |

| Ethanol (B145695) |

| Ethyl 3-hydroxy butanoate |

| Ethyl 3-pyridinecarboxylate |

| Ethyl benzoate |

| Eugenol |

| γ-nonalactone |

| Hexanal |

| Hexanoic acid |

| Isobutanol |

| This compound |

| Methional |

| Methyl eugenol |

| 3-methyl butanal |

| Octanoic acid |

| D-pantolactone |

| Phenylacetaldehyde |

| α-terpineol |

| Trimethyl pyrazine |

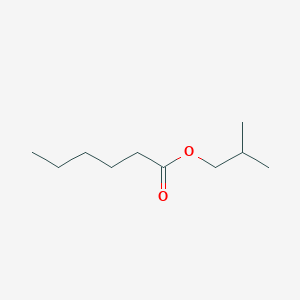

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-methylpropyl hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-4-5-6-7-10(11)12-8-9(2)3/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXUPPWPIGVTVQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Record name | ISOBUTYL CAPROATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22170 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059322 | |

| Record name | Hexanoic acid, 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isobutyl caproate appears as a liquid. Insoluble in water and less dense than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., clear, colourless to yellowish liquid with a fruity, cocoa odour | |

| Record name | ISOBUTYL CAPROATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22170 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/20/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

1 ml in 2 ml 80% alcohol (in ethanol) | |

| Record name | Isobutyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/20/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.854-0.858 | |

| Record name | Isobutyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/20/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

105-79-3 | |

| Record name | ISOBUTYL CAPROATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22170 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyl hexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl hexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.030 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL HEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A3X4W9GZ0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylpropyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036228 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of Isobutyl Hexanoate

Endogenous Formation Mechanisms of Isobutyl Hexanoate (B1226103)

The natural production of isobutyl hexanoate is a result of complex cellular processes that involve the convergence of amino acid and fatty acid metabolic pathways.

Role of Branched-Chain Amino Acid Metabolism in this compound Precursor Synthesis

The "isobutyl" portion of this compound is derived from the metabolism of the branched-chain amino acid, L-valine. This metabolic pathway is a fundamental source of various branched-chain alcohols and acids that serve as precursors for a wide array of esters. The breakdown of L-valine yields isobutyryl-CoA, which can be further metabolized to isobutanol. Isobutanol is the direct alcohol precursor for the synthesis of this compound. inchem.org

The other precursor, hexanoyl-CoA, originates from fatty acid biosynthesis. nih.gov Specifically, medium-chain fatty acids (MCFAs) like hexanoic acid are produced by the fatty acid synthase (FAS) complex. nih.gov The regulation of this pathway, particularly the activity of acetyl-CoA carboxylase, is crucial in determining the availability of MCFAs for ester formation. nih.gov

Enzymatic Pathways and Key Enzymes in this compound Formation

The final step in the biosynthesis of this compound is the condensation of isobutanol and hexanoyl-CoA, a reaction catalyzed by a specific class of enzymes.

The primary enzymes responsible for the synthesis of esters like this compound are alcohol acyltransferases (AATs). nih.govresearchgate.net These enzymes catalyze the transfer of an acyl group from an acyl-CoA molecule to an alcohol, forming an ester and releasing coenzyme A. frontiersin.org In the context of this compound formation, an AAT facilitates the reaction between hexanoyl-CoA and isobutanol.

In various organisms, particularly yeasts like Saccharomyces cerevisiae, different AATs exhibit broad substrate specificity, enabling them to produce a wide range of volatile esters. nih.govconicet.gov.ar The enzymes Atf1p and Atf2p are well-characterized alcohol acetyltransferases in yeast that are responsible for the formation of numerous acetate (B1210297) esters. nih.govnih.gov While their primary substrates are acetyl-CoA and various fusel alcohols, their promiscuity may allow for the synthesis of other esters if the respective precursors are available. Additionally, enzymes like Eht1p and Eeb1p are known to be involved in the production of medium-chain fatty acid ethyl esters, such as ethyl hexanoate. nih.govfrontiersin.org The synthesis of this compound would require an AAT that can efficiently utilize both isobutanol and hexanoyl-CoA.

The catalytic mechanism of AATs generally follows a two-step process involving a catalytic triad (B1167595) of amino acids, typically Serine-Histidine-Aspartic/Glutamic acid, within the enzyme's active site. wou.eduacs.orgnih.gov

Acylation: The serine residue, activated by the nearby histidine, performs a nucleophilic attack on the carbonyl carbon of the acyl-CoA (hexanoyl-CoA). This forms a tetrahedral intermediate which then collapses, releasing coenzyme A and forming a covalent acyl-enzyme complex. acs.org

Deacylation: The alcohol (isobutanol) then enters the active site and its hydroxyl group performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme intermediate. acs.org This leads to the formation of the ester (this compound) and regenerates the free enzyme, ready for another catalytic cycle. wou.edu

The efficiency and substrate preference of these enzymes are dictated by the specific amino acid residues lining the active site, which influence the binding and orientation of both the acyl-CoA and the alcohol. acs.orgnih.gov

Acyl-CoA:Alcohol O-Acyltransferases (AEATases) and Ester Synthases

Substrate Specificity and Metabolic Flux Control in this compound Biosynthesis

The production rate of this compound is governed by several factors, including the concentrations of its precursors and the activity of the synthesizing enzymes. nih.gov

Substrate Specificity: AATs exhibit a wide range of specificity for both their acyl-CoA and alcohol substrates. nih.gov Some AATs may prefer shorter or longer acyl chains, or different types of alcohols. nih.gov For instance, an AAT from Actinidia chinensis (kiwifruit) showed a preference for shorter acyl-CoA chains like butyryl-CoA and hexanoyl-CoA over octanoyl-CoA. nih.gov The structural characteristics of the enzyme's active site determine this substrate preference. nih.govnih.gov

Metabolic Flux: The availability of isobutanol and hexanoyl-CoA is a critical control point. The metabolic flux through the branched-chain amino acid degradation pathway and the fatty acid synthesis pathway directly impacts the precursor pool. researchgate.netacs.org Engineering these pathways to increase the intracellular concentrations of isobutanol and hexanoyl-CoA can significantly enhance this compound production. researchgate.net However, balancing the flux from these diverging pathways to converge on ester synthesis is a significant challenge in metabolic engineering. researchgate.netacs.org

Microbial Production and Optimization of this compound

The demand for natural flavor and fragrance compounds has driven research into the microbial production of esters like this compound. osti.gov Genetically engineered microorganisms, particularly Escherichia coli and Saccharomyces cerevisiae, serve as promising cell factories for this purpose. osti.govnih.gov

The synthesis of this compound in engineered microbes has been successfully demonstrated. researchgate.netnih.govdoaj.orgresearchgate.net One strategy involves creating a modular production system in E. coli. osti.gov This can be broken down into three key modules:

Alcohol Synthesis Module: This module is engineered to overproduce isobutanol from glucose.

Acyl-CoA Synthesis Module: This module is designed to generate hexanoyl-CoA. This can be achieved through the reverse β-oxidation pathway, which is more carbon-efficient than fatty acid synthesis as it avoids the loss of carbon as CO2. oup.com

Ester Condensation Module: This involves expressing a suitable AAT to catalyze the final condensation of isobutanol and hexanoyl-CoA. osti.gov

Researchers have successfully produced a variety of esters, including this compound, by co-fermenting glucose with various carboxylic acids and expressing a highly active AAT. nih.gov For example, an engineered E. coli strain expressing the SAAT enzyme from strawberry (Fragaria ananassa) was able to synthesize this compound. acs.org

Optimization of microbial production often involves several strategies:

Protein Engineering: Modifying the AAT enzyme to improve its catalytic efficiency and specificity for isobutanol and hexanoyl-CoA. nih.govnih.gov

Metabolic Engineering: Fine-tuning the metabolic pathways to increase the supply of precursors and balance the metabolic flux. researchgate.netscholaris.ca This can involve overexpressing key enzymes in the precursor pathways and deleting competing pathways. acs.org

Process Optimization: Optimizing fermentation conditions such as temperature, pH, and nutrient supply to maximize cell growth and product formation. oup.com

Below is a table summarizing key enzymes and microorganisms involved in the study and production of this compound and related esters.

| Enzyme/Protein | Organism | Role in Ester Synthesis |

| Alcohol Acyltransferase (AAT) | Various (e.g., Fragaria ananassa, Actinidia chinensis) | Catalyzes the formation of esters from acyl-CoAs and alcohols. nih.govacs.org |

| Atf1p, Atf2p | Saccharomyces cerevisiae | Primarily alcohol acetyltransferases, but can produce other esters. nih.gov |

| Eht1p, Eeb1p | Saccharomyces cerevisiae | Involved in the synthesis of medium-chain fatty acid ethyl esters. nih.govfrontiersin.org |

| Fatty Acid Synthase (FAS) | Various | Synthesizes fatty acids, including hexanoic acid. nih.gov |

| Acetyl-CoA Carboxylase | Various | Regulates the first committed step in fatty acid biosynthesis. nih.gov |

Below is a table of microbial production examples for isobutyl esters.

| Product | Host Strain | AATs | Titer (mg/L) |

| Isobutyl acetate | E. coli | CAT | ~27 |

| Isobutyl propionate (B1217596) | E. coli | VAAT | ~2.7 |

| Isobutyl butyrate | E. coli | SAAT | ~41 |

| This compound | E. coli | SAAT | ~3.2 |

| Isobutyl valerate | E. coli | SAAT | ~65 |

| (Data sourced from a study on microbial ester production. osti.gov) |

Identification of this compound-Producing Microorganisms

A diverse range of microorganisms, including yeasts, bacteria, and fungi, have been identified for their ability to produce this compound and other esters. medcraveonline.comresearchgate.net

Yeast, particularly Saccharomyces cerevisiae, is well-known for its role in the production of esters during fermentation. asm.orgmdpi.com The biosynthesis of acetate esters in yeast involves alcohol acetyltransferases (AATs), which condense acetyl-CoA with higher alcohols. asm.orgconicet.gov.ar Key genes encoding these enzymes in S. cerevisiae include ATF1 and ATF2. asm.org

Metabolic engineering has been instrumental in enhancing the production of specific esters in yeast. researchgate.net For instance, in Yarrowia lipolytica, introducing the ATF1 gene from S. cerevisiae has been shown to produce isobutyl acetate. researchgate.net Further enhancements have been achieved by increasing the supply of the precursor acetyl-CoA and optimizing culture conditions. researchgate.net Genetic modifications, such as the overexpression of genes involved in the Ehrlich pathway, which is responsible for the synthesis of fusel alcohols (precursors to esters), can also significantly increase ester production. biorxiv.org

Several non-Saccharomyces yeast species, including those from the genera Candida, Pichia, and Metschnikowia, are also recognized for their contribution to ester profiles in fermented products. mdpi.com For example, Pichia kluyveri has been selected for brandy production due to its high production of flavor-active esters. mdpi.com

Table 1: Examples of Yeast Strains in Ester Production

| Yeast Strain | Ester(s) Produced | Key Findings |

| Saccharomyces cerevisiae | Isoamyl acetate, Ethyl acetate, Ethyl hexanoate, Ethyl octanoate | Possesses genes like ATF1, ATF2, EHT1, and EEB1 crucial for ester biosynthesis. asm.org |

| Yarrowia lipolytica | Isobutyl acetate, Isoamyl acetate | Engineered with S. cerevisiae ATF1 gene for enhanced acetate ester production. researchgate.net |

| Pichia kluyveri | Flavor-active esters | Selected for high ester production in brandy fermentation. mdpi.com |

| Candida spp. | Esters, higher alcohols | Contributes to the flavor and aroma profile of wines. mdpi.com |

Certain bacteria and fungi are also capable of producing this compound and other esters. Lactic acid bacteria (LAB) have demonstrated the ability to synthesize a variety of esters, although their production capacity can be limited by the availability of precursors. asm.org For instance, some LAB strains can produce isobutyl acetate. asm.org

Fungi, such as Ceratocystis moniliformis, are known to produce a range of aroma compounds, including isobutyl acetate. medcraveonline.com Biotransformation, where microbial cells or their enzymes convert a precursor into a desired product, is a common strategy. researchgate.netnih.gov For example, Escherichia coli has been engineered to produce a variety of esters, including this compound, by introducing genes for alcohol acyltransferases (AATs) and pathways for alcohol biosynthesis. conicet.gov.arnih.gov In one study, engineered E. coli produced approximately 127 mg/L of a mixture of isobutyl and pentyl pentanoates. nih.gov

Table 2: Examples of Bacterial and Fungal Strains in Ester Production

| Microorganism | Ester(s) Produced | Key Findings |

| Lactic Acid Bacteria (LAB) | Isobutyl acetate and other esters | Ester production is often limited by precursor availability. asm.org |

| Escherichia coli (engineered) | Isobutyl acetate, Isobutyl propionate, Isobutyl butyrate, Isobutyl pentanoate, this compound | Successfully engineered with AATs for the production of a library of branched-chain esters. nih.govacs.org |

| Ceratocystis moniliformis | Isobutyl acetate, other aroma compounds | A fungus known for producing various volatile compounds. medcraveonline.com |

Yeast Strains and Their Metabolic Engineering for Enhanced Production

Fermentation Strategies and Bioreactor Design for this compound Production

The efficient production of this compound through fermentation requires careful optimization of both the fermentation strategy and the bioreactor design.

Several environmental factors significantly impact the microbial biosynthesis of esters. These include:

Temperature: Bacterial lipases, which can be involved in ester synthesis, generally function optimally between 30-60°C. oup.com

pH: The pH of the fermentation medium can influence enzyme activity and microbial growth. For example, some bacterial lipases show optimal activity in alkaline conditions. oup.com

Aeration: The level of oxygen availability can affect the metabolic pathways active in the microorganism. nih.gov For instance, ample oxygen can promote the generation of acetyl-CoA, a key precursor for acetate esters. escarpmentlabs.com

Nutrient Composition: The types and concentrations of carbon and nitrogen sources in the growth medium have a profound effect on flavor biosynthesis. nih.gov The availability of specific precursors, such as amino acids that lead to fusel alcohol production, is crucial. frontiersin.org The presence of minerals like zinc, magnesium, manganese, copper, and iron is also important for optimal ester production. escarpmentlabs.com

Different fermentation strategies, such as submerged fermentation (SmF) and solid-state fermentation (SSF), can be employed. oup.com Bacterial strains often perform better in SmF, while SSF is more suitable for fungal strains. oup.com In winemaking, different fermentation approaches, such as fermenting the juice versus the pulp, can significantly alter the final aroma profile of the product. mdpi.com

Genetic engineering plays a pivotal role in enhancing the yield of this compound. nih.gov Key strategies include:

Overexpression of Key Enzymes: Increasing the expression of genes encoding alcohol acyltransferases (AATs), such as ATF1, can directly boost ester production. conicet.gov.arresearchgate.net

Pathway Redirection: Metabolic pathways can be engineered to increase the flux towards precursor molecules like isobutanol and hexanoyl-CoA. researchgate.net This can involve upregulating enzymes in the desired pathway or knocking out genes in competing pathways. researchgate.netbiorxiv.org For example, deleting genes involved in fatty acid synthesis can redirect metabolic flux towards ester production. researchgate.net

Co-culture Engineering: A promising approach involves using a synthetic coculture of engineered microbial specialists. For instance, one E. coli strain can be engineered to produce isobutanol from glucose, while another produces butyryl-CoA from xylose. When grown together, these specialists can efficiently produce isobutyl butyrate, a related ester, demonstrating the potential for complex ester synthesis. acs.org This strategy can improve product selectivity and reduce the metabolic burden on a single organism. acs.org

Gene Attenuation: This technique involves reducing the expression of certain genes to redirect metabolic flux. For example, attenuating the expression of genes in competing pathways can increase the availability of precursors for the target product. nih.gov

Table 3: Genetic Engineering Strategies for Enhanced Ester Production

| Strategy | Target | Outcome | Reference(s) |

| Overexpression | ATF1 gene in Y. lipolytica | Increased isobutyl acetate production. | researchgate.net |

| Gene Deletion | Fatty acid synthesis genes in Y. lipolytica | Redirected flux towards ester biosynthesis. | researchgate.net |

| Pathway Engineering | Ehrlich pathway in S. cerevisiae | Increased production of fusel alcohols and corresponding esters. | biorxiv.org |

| Co-culture Engineering | Two specialist E. coli strains | Compartmentalized biosynthesis of isobutyl butyrate, improving selectivity. | acs.org |

Influence of Environmental Parameters on Microbial Biosynthesis

Downstream Processing and Recovery Techniques for Biosynthesized this compound

A general workflow for downstream processing of intracellularly produced compounds includes cell recovery, cell disruption, extraction, and purification. frontiersin.org For extracellular products like esters, the process typically involves separating the product from the fermentation broth.

Common recovery techniques include:

Distillation: This is a conventional method for separating volatile compounds like esters. google.com

Liquid-Liquid Extraction: This technique uses a solvent to selectively extract the target compound from the fermentation broth. researchgate.net

Adsorption: This method utilizes a solid adsorbent to bind the target compound, which can then be eluted in a more concentrated form. nih.gov

Membrane Separation: Techniques like pervaporation can be used to selectively remove volatile compounds from the fermentation broth. nih.gov

The choice of recovery method depends on factors such as the concentration of the ester in the broth and the complexity of the fermentation medium. nih.gov For dilute solutions, affinity-based separation techniques like adsorption are often preferred due to their high selectivity. nih.gov

Analytical Methodologies for Isobutyl Hexanoate Profiling and Quantification

Advanced Chromatographic and Spectroscopic Techniques

The analysis of volatile compounds like isobutyl hexanoate (B1226103) has been significantly advanced by the development of sophisticated chromatographic and spectroscopic methods. rsc.org These techniques, often used in combination (hyphenated techniques), provide the necessary resolution and sensitivity to detect and quantify trace-level components in complex mixtures. Gas chromatography (GC) is the most common and powerful tool for analyzing volatile organic compounds (VOCs), including esters like isobutyl hexanoate. jst.go.jp However, other methods such as high-performance liquid chromatography (HPLC) and various spectroscopic techniques also play important roles. jst.go.jp The choice of method depends on the specific requirements of the analysis, including the sample matrix, the concentration of the analyte, and the need for structural confirmation.

Gas chromatography coupled with mass spectrometry (GC-MS) stands as the cornerstone for the analysis of volatile and semi-volatile compounds such as this compound. jst.go.jpresearchgate.net This powerful hyphenated technique combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. uni-hamburg.de In GC, volatile components of a sample are separated as they travel through a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for highly confident identification by comparing it to spectral libraries like those from the National Institute of Standards and Technology (NIST). tcichemicals.comchemicalbook.com

GC-MS is routinely used for both qualitative and quantitative analysis of this compound in diverse applications, including the characterization of aroma profiles in alcoholic beverages like wine and baijiu, and the study of volatile compounds in fruits and other food products. chemicalbook.comresearchgate.netupm.edu.my The technique's high sensitivity allows for the detection of this compound even at trace concentrations. acs.org

The mass spectrum of this compound exhibits a characteristic fragmentation pattern under electron ionization (EI). Key fragments (ions) are observed at specific mass-to-charge ratios (m/z), which are used for its identification.

Table 1: Characteristic Mass Spectrometry Peaks for this compound

| Spectra ID | Instrument Type | Top 5 Peaks (m/z) | Source |

|---|---|---|---|

| 27886 | EI-B | 99.0, 56.0, 43.0, 57.0, 41.0 | gerli.com |

| 28564 | EI-B | 99.0, 56.0, 43.0, 57.0, 41.0 | gerli.com |

Data sourced from PubChem. gerli.com

For the analysis of volatile compounds like this compound from liquid or solid samples, direct injection into the GC system is often not feasible due to the complexity of the matrix. Headspace solid-phase microextraction (HS-SPME) is a widely adopted sample preparation technique that overcomes this challenge. jst.go.jpresearchgate.net HS-SPME is a solvent-free, sensitive, and efficient method for extracting and concentrating volatile and semi-volatile analytes from the headspace above the sample. researchgate.nettcichemicals.com

In this technique, a fused silica (B1680970) fiber coated with a specific stationary phase is exposed to the headspace of a sample vial, which is often heated and agitated to promote the release of volatiles. nih.gov The analytes adsorb to the fiber, which is then retracted and inserted directly into the hot injector port of the GC-MS system, where the analytes are thermally desorbed and transferred to the GC column for analysis. researchgate.net The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. For general volatile analysis, including esters like this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used due to its broad-range applicability. chemicalbook.comupm.edu.my

HS-SPME-GC-MS has been successfully applied to identify this compound as a key volatile component in various matrices, such as fruits (e.g., copoazu) and surface-ripened cheeses. tcichemicals.comnih.gov The method is valued for its ability to provide detailed profiles of volatile organic compounds (VOCs) that contribute to the aroma and flavor of these products. hplc.eu

GC Column: A capillary column with a polar stationary phase, such as those containing polyethylene (B3416737) glycol (e.g., HP-INNOWAX, Rtx-WAX), is typically preferred for separating esters and other polar volatile compounds. researchgate.netchemicalbook.com These columns provide good resolution and peak shape for this class of analytes.

Temperature Program: The oven temperature program is crucial for separating compounds with different boiling points. A typical program starts at a low temperature, holds for a few minutes, and then ramps up at a controlled rate to a final temperature, which is then held for another period to ensure all compounds have eluted. researchgate.netchemicalbook.com

Injector and Detector Conditions: The injector temperature must be high enough to ensure rapid and complete desorption of analytes from the SPME fiber or volatilization of a liquid injection, typically around 250 °C. chemicalbook.com The MS detector settings, including the ion source and quadrupole temperatures, are optimized to maximize ion formation and detection. tcichemicals.comresearchgate.net

Table 2: Example of Optimized GC-MS Parameters for Volatile Compound Analysis

| Parameter | Setting | Source |

|---|---|---|

| HS-SPME | ||

| Fiber Type | DVB/CAR/PDMS | chemicalbook.comupm.edu.my |

| Extraction Temp. | 40 - 50 °C | chemicalbook.comnih.gov |

| Extraction Time | 30 - 60 min | chemicalbook.comnih.gov |

| GC | ||

| Column | HP-INNOWAX (60 m x 0.25 mm, 0.25 µm) | chemicalbook.com |

| Carrier Gas | Helium (~1 mL/min) | researchgate.netchemicalbook.com |

| Oven Program | 50°C (1 min), ramp 3°C/min to 220°C (5 min) | chemicalbook.com |

| MS | ||

| Injector Temp. | 250 °C | chemicalbook.com |

| Ion Source Temp. | 230 - 280 °C | tcichemicals.comresearchgate.net |

Optimization is often achieved through systematic experiments, such as Design of Experiments (DoE), to find the conditions that yield the highest sensitivity and resolution for the target analytes, including this compound. tcichemicals.com For instance, studies on Chinese baijiu have optimized HS-SPME conditions by evaluating sample dilution, extraction time, and temperature to maximize the extraction efficiency for numerous trace compounds, including this compound. upm.edu.my

While gas chromatography is the predominant technique for analyzing volatile esters like this compound, high-performance liquid chromatography (HPLC) can also be employed, particularly for less volatile or thermally unstable compounds. jst.go.jppreprints.org For short-chain fatty acids and their esters, HPLC analysis can be challenging due to their limited retention on common reversed-phase columns (like C18) and lack of a strong UV chromophore for detection. preprints.org

To overcome these challenges, derivatization is often required. gerli.com This process involves chemically modifying the analyte to attach a molecule (a "tag") that has strong UV absorbance or fluorescence, thereby significantly enhancing detection sensitivity. gerli.com Phenacyl esters are common derivatives used for the HPLC analysis of fatty acids. gerli.com Although less common for a volatile ester like this compound, which is readily analyzed by GC, HPLC methods could be developed if necessary, for example, in matrices where GC is problematic or when analyzing it alongside non-volatile components.

In some complex analyses, HPLC is used to determine other important compounds in the same sample matrix where this compound is measured by GC. For example, in wine analysis, HPLC is used to quantify non-volatile acids like malic and tartaric acid, while GC-MS is used for the volatile ester profile. rsc.org Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful for analyzing a wide range of compounds, but for highly volatile molecules like this compound, GC-MS remains the more direct and common approach. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules, including this compound. uni-hamburg.demdpi.com Unlike mass spectrometry, which involves breaking the molecule apart, NMR is a non-destructive technique that provides detailed information about the carbon-hydrogen framework of the intact molecule. mdpi.com One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide data on the chemical environment of each hydrogen and carbon atom, respectively, allowing for complete structural confirmation. acs.orgresearchgate.net

For this compound, the ¹H NMR spectrum shows distinct signals for the protons in the isobutyl group and the hexanoate chain, with their chemical shifts, splitting patterns (multiplicity), and integrals confirming the structure. chemicalbook.com Commercial suppliers often provide NMR data to confirm the structure of their standards. tcichemicals.comhplc.eu

Beyond simple structural confirmation, NMR is a powerful tool in metabolomics for both identifying and quantifying metabolites in complex biological mixtures. researchgate.net While less sensitive than MS, NMR offers excellent quantitative accuracy without the need for identical standards for every compound, as quantification can be performed relative to an internal standard. mdpi.com This makes it valuable for profiling changes in metabolite concentrations. For instance, ¹³C NMR has been used to trace the metabolic pathways of amino acids like valine to "fusel" alcohols such as isobutyl alcohol in yeast, a precursor to this compound. researchgate.net By using ¹³C-labeled substrates, researchers can follow the label through metabolic pathways to identify the final products and intermediates, providing direct insight into the biochemical processes involved. researchgate.net

NIR spectroscopy, in particular, has shown potential for the rapid analysis of wine composition. The NIR spectrum is dominated by overtones and combination bands of C-H, O-H, and N-H vibrations. By developing calibration models that link the NIR spectral data to reference values obtained from primary methods like GC-MS, it is possible to predict the concentration of specific volatile compounds, including esters like ethyl hexanoate, which is chemically similar to this compound.

A key factor in obtaining reliable data is the optimization of the measurement conditions, such as the optical path length of the cuvette. Studies have shown that shorter path lengths (e.g., 1 mm) are often optimal for wine analysis to avoid detector saturation, especially from water and ethanol (B145695) signals. While not a tool for de novo identification, UV/Vis/NIR spectroscopy, when coupled with robust calibration models, offers a valuable method for rapid, high-throughput quality control and screening of known parameters, including the potential concentration range of esters like this compound.

Headspace Solid-Phase Microextraction (HS-SPME-GC-MS) for Volatile Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Metabolic Tracing

Sample Preparation and Extraction Protocols for Complex Matrices

Extracting this compound from complex food and beverage matrices is a critical first step for its accurate analysis. The goal is to isolate and concentrate the analyte, removing interfering substances that could affect detection and quantification. nih.gov The choice of extraction method depends on the matrix's properties and the analyte's concentration.

Traditional and modern extraction techniques are employed to isolate volatile compounds like this compound. These methods range from classic liquid-liquid extraction to advanced, solvent-minimized microextraction techniques.

Liquid-Liquid Extraction (LLE) is a conventional method that has been frequently used for the analysis of volatile compounds in beverages like wine. encyclopedia.pub This technique involves partitioning the analyte between the sample (typically aqueous) and an immiscible organic solvent. notulaebotanicae.ro Dichloromethane is a common solvent used to elute volatiles by gravity after they have been absorbed onto a resin column. nih.gov While effective, LLE can be time-consuming and require significant volumes of organic solvents. chromatographytoday.com

Microextraction techniques have gained popularity as they are more environmentally friendly, requiring minimal to no solvent. They integrate sampling, extraction, and concentration into a single step. scilit.com

Solid-Phase Microextraction (SPME) is a widely used solvent-free technique for analyzing volatile compounds in diverse products such as wine, vinegar, fruits, and fermented sausages. scilit.comresearchgate.netnih.gov SPME utilizes a fused silica fiber coated with a polymeric stationary phase. scilit.com The fiber is exposed to the headspace above the sample (Headspace-SPME or HS-SPME) or directly immersed in a liquid sample, where analytes partition onto the fiber coating. spkx.net.cn The choice of fiber coating (e.g., Carboxen/PDMS, DVB/CAR/PDMS) is crucial and depends on the analyte's properties. scilit.comspectralworks.com After extraction, the fiber is transferred to the injector of a gas chromatograph for thermal desorption and analysis. scispace.com HS-SPME is particularly advantageous for its sensitivity, ease of use, and minimal sample preparation requirements. scilit.comresearchgate.net Studies have shown that HS-SPME is effective in identifying this compound in various matrices, including copoazu fruit and dry-fermented sausages. researchgate.netacs.org

Stir Bar Sorptive Extraction (SBSE) is another microextraction method with a high sample extraction capacity due to a larger amount of sorbent material compared to SPME. encyclopedia.pub This technique can be automated and requires no solvent, making it a good choice for the global analysis of wine aroma. encyclopedia.pub

Thin-Film SPME (TF-SPME) represents a newer development that offers a larger surface area and sorbent volume compared to traditional fibers, leading to higher extraction efficiency for a range of analytes. csic.es

A comparison of common microextraction techniques highlights their respective advantages.

| Feature | HS-SPME | SBSE | TF-SPME |

| Principle | Analyte partitions between sample headspace and coated fiber. spkx.net.cn | Analyte partitions between sample and a coated magnetic stir bar. encyclopedia.pub | Analyte partitions between sample and a sorbent-coated thin film. csic.es |

| Solvent Use | Solvent-free. spkx.net.cn | Solvent-free. encyclopedia.pub | Solvent-free. csic.es |

| Advantages | Fast, simple, easily automated, sensitive. scilit.comspkx.net.cn | High extraction capacity, automated. encyclopedia.pub | Enhanced extraction efficiency, robust. csic.es |

| Common Matrices | Wine, vinegar, fruit, sausage, ethanol. researchgate.netnih.govspectralworks.comacs.org | Wine. encyclopedia.pub | Beer, food odorants. csic.es |

Distillation and other concentration methods are vital for isolating volatile compounds from non-volatile components, especially in complex mixtures. chromatographytoday.com

Simple Distillation can be used to separate liquids with different boiling points. In laboratory settings, it has been used to purify esters like isobutyl 3-methyl propanoate from unreacted alcohol starting materials. mdpi.com The process involves heating the mixture and collecting the distillates at different temperature ranges corresponding to the boiling points of the components. mdpi.com

Steam Distillation is a popular method for obtaining volatile oils from natural materials. chromatographytoday.com It is particularly useful for separating temperature-sensitive compounds. Variations of this technique have been developed to enhance efficiency and reduce solvent use.

Simultaneous Distillation-Extraction (SDE) combines steam distillation and solvent extraction into a single process. However, it often requires long extraction times, large solvent volumes, and a subsequent concentration step that may lead to the loss of highly volatile compounds. chromatographytoday.com

Solvent-Assisted Flavour Evaporation (SAFE) is a form of vacuum distillation that is particularly effective for extracting aroma compounds. Studies comparing SAFE with SPME for analyzing dry-fermented sausage aroma found that the techniques were complementary, with each extracting a different profile of compounds, including this compound. researchgate.net This suggests that using multiple extraction methods can provide a more comprehensive aroma profile. researchgate.net

Steam Distillation/Drop-by-Drop Extraction (S3DE) is a newer method designed to effectively extract, separate, and pre-concentrate volatile constituents with minimal solvent volumes at room temperature. chromatographytoday.com

The selection between different extraction and distillation methods depends on the specific research goals, the chemical properties of this compound, and the nature of the sample matrix. Often, a combination of techniques provides the most complete characterization of the volatile profile. researchgate.net

Solvent Extraction and Microextraction Techniques

Chemometric Approaches for Data Analysis and Interpretation

The analysis of volatile compounds like this compound using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) generates vast and complex datasets. spectralworks.commdpi.com Chemometrics, the discipline of extracting meaningful information from chemical data using mathematical and statistical methods, is essential for interpreting these datasets. nih.govmdpi.com It allows researchers to identify patterns, classify samples, and find marker compounds that differentiate between sample groups. nih.gov

Exploratory Data Analysis is often the first step in analyzing volatilome data.

Principal Component Analysis (PCA) is a widely used unsupervised chemometric technique that reduces the dimensionality of large datasets while retaining most of the original information. mdpi.comunits.it PCA transforms the original variables (e.g., peak areas of different volatile compounds) into a smaller set of new, uncorrelated variables called principal components (PCs). By plotting the samples on the first few PCs, it is possible to visualize clusters, trends, and outliers in the data. scispace.com For example, PCA has been successfully used to differentiate between pear and peach cultivars based on their volatile profiles and to discriminate between fruit brandies from different regions. chromatographytoday.comunits.it In a study of copoazu fruit, PCA revealed three distinct clusters corresponding to different ripening stages based on their volatile organic compound (VOC) profiles, which included this compound. acs.org

Supervised Classification and Discrimination Methods are used when the goal is to build a model that can predict the class of unknown samples.

Partial Least Squares-Discriminant Analysis (PLS-DA) is a supervised technique used to model the relationship between the analytical data (X-variables, e.g., volatile profiles) and predefined sample classes (Y-variables, e.g., wine variety or origin). PLS-DA aims to maximize the covariance between X and Y, making it effective for identifying variables that are important for discriminating between classes. researchgate.net This method has been used to successfully classify wines based on their volatile composition, achieving high accuracy rates. researchgate.net The importance of each volatile compound, including esters like this compound, in the model can be evaluated using metrics like the Variable Importance in Projection (VIP) score.

Linear Discriminant Analysis (LDA) is another supervised method used to find a linear combination of features that characterizes or separates two or more classes of objects. nih.govmdpi.com Stepwise LDA can be applied to reduce the number of variables and identify a set of marker compounds that provide the best classification model. nih.gov

These chemometric tools are powerful for transforming complex GC-MS data into understandable insights, such as identifying the impact of aging processes on wine, authenticating the origin of food products, or tracking the development of flavor compounds during fruit ripening. nih.govacs.org

Ecological and Biological Roles of Isobutyl Hexanoate

Role as a Volatile Organic Compound (VOC) in Natural Ecosystems

As a volatile compound, isobutyl hexanoate (B1226103) readily disperses into the environment, where it serves as a chemical signal in diverse ecological contexts. preprints.orgmdpi.comnih.gov

Volatile organic compounds are fundamental to the chemical language of ecosystems, and esters like isobutyl hexanoate are key "words" in this language. mdpi.comnih.gov They are integral to the communication between different kingdoms of life, such as in the complex interactions involving yeasts, bacteria, and insects. For instance, a consortium of the bacterium Gluconobacter cerinus and the yeast Hanseniaspora osmophila, which acts as a biocontrol agent against grape-rot pathogens, produces a blend of VOCs including isobutyl acetate (B1210297) and ethyl hexanoate. nih.gov Such microbial volatile blends can influence the behavior of insects and other organisms in the vicinity. mdpi.comresearchgate.net The production of specific esters by yeasts can attract insects like Drosophila melanogaster, which feed on the yeasts and can act as vectors for their dispersal. nih.govresearchgate.net

This compound is a significant component of the chemical cues that mediate interactions between plants and insects. researchgate.netresearchgate.net Phytochemicals, especially secondary metabolites, are critical in guiding insect behaviors such as locating host plants for feeding and oviposition. researchgate.netoup.com

Research has identified this compound in the floral scents of various plants, where it acts as an attractant for pollinators. Studies on species of the Annonaceae family, for example, show that their floral odors are complex blends of volatiles. biorxiv.orgbiorxiv.org These scents, which can include branched-chain esters, attract pollinators like small beetles. biorxiv.orgresearchgate.net

In addition to attracting pollinators, this compound can also be an indicator of fruit ripeness, guiding frugivores. In the Amazonian fruit copoazu (Theobroma grandiflorum), the concentration of this compound, along with other esters and terpenes, increases during maturation, suggesting it serves as a potential biomarker for the ripening process. preprints.org This chemical cue signals a ready food source to seed-dispersing animals.

The following table details research findings on the role of this compound and related esters in plant-insect interactions.

| Organism/System | Role of Ester | Research Finding |

| Drosophila (fruit flies) & Yeasts | Attractant | Esters, including those structurally similar to this compound, are produced by yeasts and are key components in the chemical landscape that allows fruit flies to locate food sources and suitable niches. nih.govresearchgate.net |

| Annonaceae species (flowering plants) | Pollinator Attractant | Floral scents containing branched-chain esters, such as isobutyl acetate, attract small beetles that act as pollinators. biorxiv.orgbiorxiv.orgresearchgate.net |

| Theobroma grandiflorum (copoazu) | Ripening Indicator | This compound is identified as a potential biomarker for the maturation process, indicating fruit ripeness to frugivores. preprints.org |

| Oat (Avena sativa) | Defense Response | The abundance of this compound changes in oat plants in response to inoculation with pathogenic bacteria, suggesting a role in plant defense signaling. researchgate.net |

The scent of an organism is a complex mosaic of volatile compounds, and this compound is a contributor to these olfactory profiles in both plants and animals (via microbes). Olfaction is a primary sense for many insects, used to locate food, mates, and oviposition sites. mdpi.com For fruit-eating insects like Drosophila melanogaster, esters are a particularly important class of olfactory cues. db-thueringen.denih.gov this compound has been specifically listed as an odorant molecule detected by the olfactory system of this species. db-thueringen.de The detection of specific ester blends allows insects to differentiate between various food sources, such as different species of yeast fermenting on a fruit. nih.gov

In flora, this compound contributes to the characteristic scent of various fruits and flowers. preprints.org Its presence in the volatile profile of the copoazu fruit is a key finding, where it is part of a group of compounds whose emission peaks at the mature stage. preprints.org

Plant-Insect Interactions and Pheromonal Activity

This compound as a Metabolite in Biological Systems

This compound is not only an external signaling molecule but also an internal metabolite, a product of specific biochemical pathways within living cells. nih.govbioone.org

Metabolomic studies, which provide a snapshot of the chemical processes in an organism, have confirmed the presence of this compound in various plants and fungi.

In Fungi:

Aspergillus: Fungi of the genus Aspergillus are known for their rich secondary metabolism. A study of volatiles released by Aspergillus kawachii identified isobutyl pentanoate and isobutyl heptanoate, demonstrating the capacity of this genus to produce branched-chain isobutyl esters. beilstein-journals.org

Tuber (Truffles): Chemical screening of metabolites from Romanian truffles identified this compound as one of the volatile compounds present in Tuber species, contributing to their distinct aroma profile. nih.gov

In Plants:

Oat (Avena sativa): In response to pathogen attack, oat plants undergo significant changes in their metabolome. An untargeted metabolomics study revealed that the abundance of this compound, among other metabolites, was remarkably altered when oat plants were inoculated with the pathogenic bacterium Pseudomonas syringae, indicating its involvement in the plant's defense response. researchgate.netresearchgate.net

Copoazu (Theobroma grandiflorum): As mentioned, this compound is a metabolite in copoazu fruit, where its production is linked to the ripening process. preprints.org

The table below summarizes the documented occurrence of this compound in the metabolomes of different species.

| Kingdom | Genus/Species | Finding |

| Fungi | Aspergillus | The genus produces various isobutyl esters, indicating a metabolic pathway for their synthesis. beilstein-journals.org |

| Fungi | Tuber | This compound is a detected volatile metabolite in truffle species. nih.gov |

| Plantae | Avena sativa (Oat) | The level of this compound metabolite changes significantly during pathogen defense responses. researchgate.net |

| Plantae | Theobroma grandiflorum (Copoazu) | It is a metabolite in the fruit, with its concentration increasing during ripening. preprints.org |

The synthesis of this compound is a result of specific metabolic pathways. As a hexanoate ester, it is formed through the formal condensation of hexanoic acid with isobutanol. nih.gov The regulation of its production, or metabolic flux, is tied to the availability of these precursors.

Branched-chain esters like this compound are often derived from the metabolism of amino acids. preprints.org In fungi such as Aspergillus, the alcohol portion of these esters can originate from amino acids. For example, the isobutanol precursor for isobutyl esters is likely derived from the amino acid valine via a pathway involving transamination, decarboxylation, and reduction. beilstein-journals.org Similarly, in yeasts like Saccharomyces cerevisiae, isobutanol is a known metabolite, and engineered yeast strains can produce it through the Ehrlich pathway. ebi.ac.uk

The fatty acid component, hexanoic acid, is a common product of fatty acid metabolism. foodb.ca In the context of wine fermentation, for instance, yeasts and bacteria can produce a wide array of esters, including ethyl hexanoate, by combining ethanol (B145695) with fatty acids generated during metabolism. acs.orgfrontiersin.orgmdpi.com The production of this compound would similarly depend on the intracellular pools of isobutanol and activated forms of hexanoic acid, with the final condensation step often catalyzed by alcohol acyltransferase enzymes. The regulation of these pathways ensures that such volatile compounds are produced at specific developmental stages or in response to environmental triggers. preprints.org

Enzymatic and Chemo Enzymatic Synthesis of Isobutyl Hexanoate

Lipase-Catalyzed Esterification for Isobutyl Hexanoate (B1226103) Production

Lipase-catalyzed esterification is a prominent method for producing isobutyl hexanoate. This biocatalytic process involves the reaction of isobutanol and hexanoic acid in the presence of a lipase (B570770) enzyme, which acts as a catalyst. The mild reaction conditions associated with enzymatic synthesis, such as lower temperatures, contribute to energy savings and the formation of fewer byproducts, simplifying product purification. mdpi.com

Selection and Characterization of Lipase Enzymes

The choice of lipase is critical for the efficient synthesis of this compound. Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are enzymes that catalyze the hydrolysis of fats in vivo but can be used for a variety of reactions in vitro, including esterification. nih.gov One of the most effective and commonly used lipases for this purpose is Candida antarctica lipase B (CALB), often in its immobilized form, such as Novozym 435. acs.orgresearchgate.net The selection of a suitable lipase involves considering its activity, stability under reaction conditions, and specificity towards the substrates.

Immobilization of lipases on solid supports offers significant advantages, including enhanced stability, simplified catalyst recovery and reuse, and the potential for continuous processing. mdpi.comrsc.org Novozym 435, where CALB is immobilized on a macroporous acrylic resin, is a widely studied biocatalyst for ester synthesis. acs.orgresearchgate.net The support material can influence the enzyme's catalytic activity. For instance, the use of hydrophobic supports can sometimes lead to a reduction in enzyme activity when a cosolvent is added, whereas the effect can be positive with a hydrophilic support. rsc.org The design of the biocatalyst, including the choice of support and immobilization technique, is crucial for optimizing the synthesis process.

Immobilized Lipases and Biocatalyst Design

Reaction Optimization in Solvent and Solvent-Free Systems

Optimizing the reaction conditions is key to maximizing the yield and efficiency of this compound synthesis. This can be performed in either solvent-based or solvent-free systems. While solvents can help to solubilize substrates, solvent-free systems are often preferred due to economic and environmental advantages. rsc.org

Several parameters significantly affect the esterification reaction. The substrate molar ratio is a critical factor. An excess of one substrate, typically the alcohol, can be used to shift the equilibrium towards product formation. mdpi.com However, a large excess of alcohol can also lead to enzyme inhibition. mdpi.comresearchgate.net For instance, in the synthesis of isobutyl propionate (B1217596), an optimal acid to alcohol molar ratio of 1:3 was identified. researchgate.net

Temperature also plays a crucial role. While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation and reduced activity. rsc.org An optimal temperature of 40°C was found for isobutyl propionate synthesis. researchgate.net

The pH of the reaction medium can also impact enzyme activity. Changes in pH due to the presence of acidic or basic reactants or products can adversely affect the enzyme's performance. jmb.or.kr

Water is a byproduct of the esterification reaction, and its presence can favor the reverse reaction (hydrolysis), thereby reducing the ester yield. mdpi.comrsc.org Therefore, controlling water activity is crucial. This can be achieved by removing water from the reaction medium, for example, by using molecular sieves. jmb.or.kr However, a certain amount of water is necessary for the lipase to maintain its catalytic activity. rsc.org In solvent-free systems, the reaction medium's polarity changes as the reaction progresses, with the formation of the more hydrophobic ester. mdpi.com The choice of the reaction medium, whether a solvent or a solvent-free system, significantly impacts the reaction thermodynamics and kinetics. rsc.org

Influence of Substrate Molar Ratio, Temperature, and pH

Reactor Configurations for Scalable Production

The transition from laboratory-scale synthesis to industrial production of this compound necessitates the selection of appropriate reactor configurations that ensure high productivity, efficiency, and catalyst stability. The most commonly employed reactors for enzymatic esterification are stirred tank reactors (STRs) and packed bed reactors (PBRs). Each configuration presents distinct advantages and disadvantages for the scalable synthesis of flavor esters like this compound.

Stirred Tank Reactors (STRs) are widely used in the chemical industry and are often the initial choice for scaling up biocatalytic processes. um.es Their primary advantage lies in providing excellent mixing, which ensures homogeneity of temperature and reactant concentrations throughout the reactor volume. um.es However, the mechanical agitation required for mixing can cause significant shear stress on the immobilized enzyme particles, potentially leading to mechanical damage and a reduction in the catalyst's operational stability. preprints.org Despite this, STRs have been successfully used for the synthesis of various esters. For instance, in the synthesis of isobutyl propionate using immobilized Novozym® 435 in a solvent-free system, a stirred tank reactor was optimized to achieve a high conversion of 92.52%. researchgate.net The optimization of parameters such as agitation speed is crucial to balance mixing efficiency with enzyme integrity. researchgate.net

The choice between these reactor configurations for the scalable production of this compound depends on a trade-off between the excellent mass transfer in STRs and the superior enzyme stability in PBRs. For large-scale, continuous production, PBRs are generally favored due to their potential for higher productivity and longer catalyst life. um.espreprints.orgmdpi.com

Below is a comparative table summarizing the key features of STRs and PBRs for this compound synthesis:

Table 1: Comparison of Reactor Configurations for this compound Synthesis| Feature | Stirred Tank Reactor (STR) | Packed Bed Reactor (PBR) |

|---|---|---|

| Operation Mode | Typically Batch or Fed-Batch | Typically Continuous |

| Mixing | Excellent, due to mechanical agitation | Relies on flow distribution |

| Enzyme Stability | Prone to mechanical damage from shear stress preprints.org | High, due to absence of mechanical agitation um.espreprints.org |

| Productivity | Can be high in optimized batch processes | Generally higher for continuous operation um.es |

| Mass Transfer | Generally good | Can be limited by diffusion in the packed bed |

| Scalability | Well-established for large volumes | Favorable for continuous, automated processes |

| Water Removal | Can be achieved using molecular sieves or vacuum um.es | Can be integrated into the continuous flow system |

Novel Synthetic Routes and Catalytic Systems

The pursuit of more efficient, sustainable, and cost-effective methods for this compound synthesis has led to the exploration of novel synthetic routes and catalytic systems. These innovative approaches aim to overcome the limitations of conventional methods, such as the use of volatile organic solvents and the generation of by-products.

Deep Eutectic Solvents (DES) in Esterification

Deep eutectic solvents (DESs) have emerged as a promising class of green solvents and catalysts for a variety of chemical transformations, including esterification. um.esrsc.orgrepec.org DESs are mixtures of a hydrogen bond acceptor (HBA), typically a quaternary ammonium (B1175870) salt like choline (B1196258) chloride (ChCl), and a hydrogen bond donor (HBD), such as carboxylic acids, alcohols, or amides. um.esresearchgate.netacs.org They are characterized by a significant depression of the mixture's melting point compared to the individual components. um.es Their advantages include low volatility, non-flammability, biodegradability, and ease of preparation. um.es

In the context of esterification, acidic DESs can function as both the reaction medium and the catalyst, eliminating the need for a separate acid catalyst. repec.org For instance, a DES formed from choline chloride and p-toluenesulfonic acid has been shown to be a highly active catalyst for the esterification of levulinic acid, achieving a conversion of 99.8%. repec.org Similarly, a DES composed of choline chloride and chromium(III) chloride hexahydrate has been used for the efficient esterification of formic and acetic acids at room temperature. rsc.org

For the synthesis of hexanoate esters, DESs have also been successfully employed. The synthesis of butyl hexanoate has been intensified by using a DES comprising 2-methylimidazole (B133640) and p-toluenesulfonic acid, which acts as a dual solvent-catalyst in a reactive extraction process. researchgate.netdntb.gov.ua This approach simplifies the process by combining reaction and separation into a single step.

However, a critical consideration when using DESs based on choline chloride and carboxylic acids is their potential for degradation through an internal esterification reaction between the carboxylic acid and the hydroxyl group of choline chloride. researchgate.netacs.orgh2020-tarantula.eu This reaction can occur even at room temperature over time and is accelerated by heat, leading to the formation of water and an ester by-product, which can affect the properties and performance of the DES. researchgate.netacs.orgh2020-tarantula.eu Therefore, the stability of the DES under the reaction conditions must be carefully evaluated.

The table below provides examples of choline chloride-based DESs used in esterification reactions:

Table 2: Examples of Choline Chloride-Based Deep Eutectic Solvents in Esterification| Hydrogen Bond Donor (HBD) | Molar Ratio (ChCl:HBD) | Application | Reference |

|---|---|---|---|

| p-Toluenesulfonic acid | 1:1 | Catalysis of levulinic acid esterification | repec.org |

| Chromium(III) chloride hexahydrate | 1:2 | Catalysis of formic and acetic acid esterification | rsc.org |

| Carboxylic Acids (general) | Varies | Potential for internal esterification | researchgate.netacs.orgh2020-tarantula.eu |

| p-Toluenesulfonic acid (with 2-methylimidazole) | - | Dual solvent-catalyst for butyl hexanoate synthesis | researchgate.netdntb.gov.ua |

Chemo-Enzymatic Hybrid Processes

Chemo-enzymatic hybrid processes combine the advantages of both chemical and enzymatic catalysis to create more efficient and selective synthetic routes. mdpi.comacademie-sciences.frd-nb.inforesearchgate.net These processes leverage the high selectivity and mild operating conditions of enzymes with the broad reactivity of chemical catalysts. academie-sciences.frresearchgate.net This synergistic approach can lead to shorter reaction pathways, higher yields, and the synthesis of novel compounds. mdpi.comacademie-sciences.fr

For the synthesis of this compound, a chemo-enzymatic approach could involve a multi-step, one-pot reaction. For example, a process could be designed where a carboxylic acid is first generated or modified through a chemical reaction, followed by an enzymatic esterification step. An enzymatic/acid-catalyzed hybrid process has been developed for biodiesel production, where enzymatic hydrolysis of soybean oil to free fatty acids is followed by acid-catalyzed esterification. researchgate.net A similar strategy could be adapted for this compound production.

Another potential chemo-enzymatic route involves the enzymatic reduction of a carboxylic acid to an aldehyde, followed by a chemical reaction to form the final ester. For instance, a carboxylic acid reductase (CAR) enzyme can selectively reduce hexanoic acid to hexanal. d-nb.info The resulting aldehyde can then be subjected to a subsequent chemical step, such as a Tishchenko reaction or an oxidation-esterification sequence, to produce this compound. A chemo-enzymatic approach combining a CAR-catalyzed reduction with a Wittig reaction has been successfully used to synthesize α,β-unsaturated esters. d-nb.info

The development of such hybrid processes requires careful consideration of the compatibility of the different catalysts and reaction conditions. academie-sciences.fr The solvent, pH, and temperature must be optimized to ensure that both the chemical and enzymatic catalysts can function effectively, either sequentially in a one-pot setup or in separate, integrated reactors. academie-sciences.frresearchgate.net The use of immobilized enzymes is particularly advantageous in these processes, as it facilitates catalyst separation and reuse. researchgate.net

The following table lists the chemical compounds mentioned in this article.

Advanced Research in Isobutyl Hexanoate Flavor Chemistry

Perception and Sensory Attributes of Isobutyl Hexanoate (B1226103)

Olfactory Receptor Interactions and Signal Transduction

The perception of isobutyl hexanoate, like all odorants, begins with its interaction with olfactory receptors (ORs) located in the nasal epithelium. uliege.be These receptors are a large family of G-protein coupled receptors (GPCRs). The human genome contains about 380 different functional OR proteins. The interaction between an odorant molecule and an OR is not a simple one-to-one relationship; a single odorant can be recognized by multiple receptors, and a single receptor can be activated by multiple odorants. This combinatorial coding is what allows the olfactory system to discriminate between a vast number of different smells. jneurosci.org

When an odorant such as this compound binds to an OR, it triggers a conformational change in the receptor. This activates an olfactory-specific G-protein, which in turn stimulates an enzyme called adenylyl cyclase to produce cyclic AMP (cAMP). jneurosci.org This second messenger, cAMP, opens ion channels, leading to an influx of cations like calcium into the cell. This influx depolarizes the olfactory sensory neuron, generating an electrical signal that is transmitted to the olfactory bulb in the brain. The brain then decodes these patterns of signals from multiple neurons to identify the specific odor. jneurosci.org